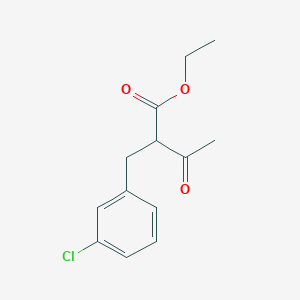

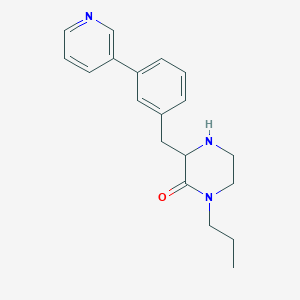

![molecular formula C15H21N3 B1401099 N-[(1H-Indol-4-yl)methyl]-1-methylpiperidin-4-amin CAS No. 1479996-58-1](/img/structure/B1401099.png)

N-[(1H-Indol-4-yl)methyl]-1-methylpiperidin-4-amin

Übersicht

Beschreibung

“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is a compound with the CAS Number: 1479996-58-1 . It has a molecular weight of 243.35 . The IUPAC name for this compound is N-(1H-indol-4-ylmethyl)-1-methyl-4-piperidinamine .

Synthesis Analysis

Indole derivatives, such as “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine”, have been synthesized for various biological activities . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis

The InChI code for “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is 1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 . The InChI key is SCAJVFOQQWDUAA-UHFFFAOYSA-N .Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis

“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” has a molecular weight of 243.35 . It is stored at temperatures between 28 C .Wissenschaftliche Forschungsanwendungen

Hemmung der Tubulin-Polymerisation

Diese Verbindung wurde gezeigt, die Polymerisation von Tubulin zu hemmen, was ein vielversprechender Ansatz für die Krebstherapie ist, da es die Apoptose von Zellen induzieren und Zellen in der G2/M-Phase anhalten kann .

Pharmazeutische Zwischenprodukte

Es dient als ein aktiver pharmazeutischer Wirkstoff und wird als Zwischenprodukt in verschiedenen pharmazeutischen Synthesen verwendet, insbesondere bei der Herstellung von Arzneimitteln durch Suzuki-Miyaura-Kupplung .

Anti-inflammatorische Aktivität

Derivate dieser Verbindung wurden auf ihre entzündungshemmenden Eigenschaften untersucht, insbesondere bei der Unterdrückung der Biosynthese von Mediatoren aus Arachidonsäure durch Hemmung von Cyclooxygenase (COX)-Enzymen .

Biologische Bewertung

Die Verbindung wurde auf ihre biologische Aktivität hin untersucht, einschließlich der Genexpressionsregulation im Zusammenhang mit Entzündungsreaktionen in Gehirn- und Herzgewebe .

Produktion von Pflanzenhormonen

Indolderivate, einschließlich dieser Verbindung, sind an der Produktion von Pflanzenhormonen wie Indol-3-Essigsäure beteiligt, die durch den Abbau von Tryptophan in höheren Pflanzen gebildet wird .

Anti-Tuberkulose-Aktivität

Verwandte Indolderivate wurden synthetisiert und auf ihr therapeutisches Potenzial gegen Mycobacterium tuberculosis untersucht, was auf eine mögliche Anwendung in Anti-Tuberkulose-Medikamenten hindeutet .

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” and other indole derivatives may have potential for future research and development in the field of medicinal chemistry.

Wirkmechanismus

Target of Action

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine is a compound that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions between N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine and these biomolecules are primarily mediated through binding interactions, which can lead to enzyme inhibition or activation, modulation of protein function, and alteration of cellular signaling pathways.

Cellular Effects

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the NF-κB and STAT pathways, which are involved in the regulation of inflammation and immune responses . Additionally, N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with various biomolecules, including enzymes, receptors, and proteins. These interactions can result in enzyme inhibition or activation, modulation of receptor activity, and changes in protein function. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . Additionally, N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can modulate the activity of receptors such as G-protein coupled receptors (GPCRs), leading to changes in cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities . Additionally, the long-term effects of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine on cellular function can be influenced by factors such as the duration of exposure, concentration, and the presence of other interacting molecules.

Dosage Effects in Animal Models

The effects of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine in animal models can vary with different dosages. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxic effects . For example, at low doses, N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine may exhibit anti-inflammatory and anticancer activities, while at higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. The threshold effects and toxicities observed in animal models are important considerations for the potential therapeutic applications of this compound.

Metabolic Pathways

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450 (CYP) enzymes, which play a key role in the oxidative metabolism of these compounds . The metabolic pathways of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can lead to the formation of metabolites with different biological activities, which can further influence its effects on cellular function and overall biological activity.

Transport and Distribution

The transport and distribution of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine within cells and tissues are important factors that influence its biological activity. This compound can interact with various transporters and binding proteins that facilitate its uptake and distribution within cells. For example, indole derivatives have been shown to interact with transporters such as organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which play a key role in the cellular uptake and efflux of these compounds . The localization and accumulation of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine within specific tissues and cellular compartments can further influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, indole derivatives have been shown to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can exert their effects on cellular function . The subcellular localization of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can influence its interactions with specific biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

N-(1H-indol-4-ylmethyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAJVFOQQWDUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

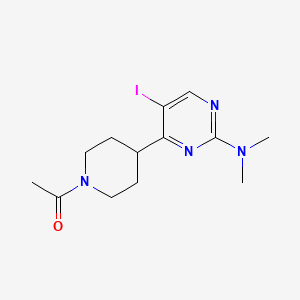

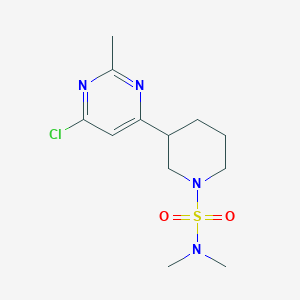

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)

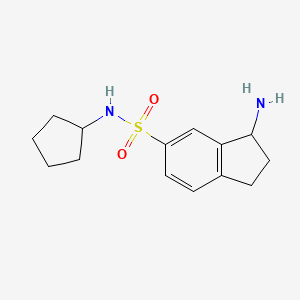

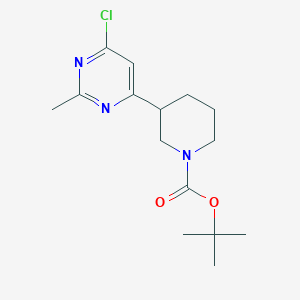

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)

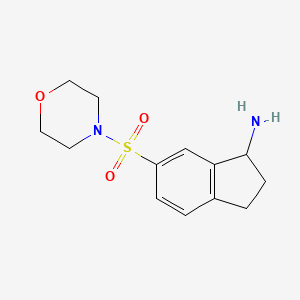

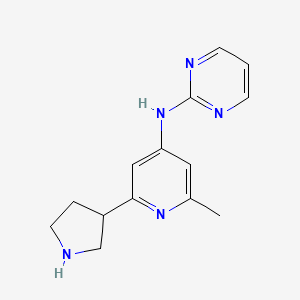

![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)

![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)

![(6-Methyl-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-4-yl)-pyridin-2-yl-amine](/img/structure/B1401038.png)